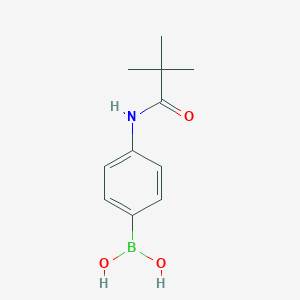

4-Pivalamidophenylboronic acid

概述

描述

4-Pivalamidophenylboronic acid is an organic compound with the molecular formula C11H16BNO3 and a molecular weight of 221.06 g/mol . It is a boronic acid derivative that features a pivalamide group attached to a phenyl ring, which in turn is bonded to a boronic acid moiety. This compound is known for its utility in organic synthesis and medicinal chemistry due to its unique chemical properties.

准备方法

Synthetic Routes and Reaction Conditions

4-Pivalamidophenylboronic acid can be synthesized through the reaction of 4-bromophenylboronic acid with pivaloyl chloride in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at low temperatures to prevent side reactions .

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards .

化学反应分析

Suzuki–Miyaura Cross-Coupling Reactions

The Suzuki–Miyaura reaction is a cornerstone for aryl–aryl bond formation. 4-Pivalamidophenylboronic acid likely participates in such reactions, leveraging its boronic acid group for coupling with aryl halides.

Key Observations:

-

Regioselectivity : The para-substituted pivalamide group may influence regioselectivity due to steric and electronic effects. For example, in , similar bulky substituents (e.g., pivalamide) on aryl halides directed coupling to less hindered positions.

-

Catalytic Systems : Pd catalysts like Pd(OAc)₂ with ligands such as SPhos are effective for sterically demanding substrates ( , Table 1).

-

Reaction Conditions : Typical conditions involve bases (K₃PO₄, Na₂CO₃) in solvents like toluene or DME at 70–120°C ( , ).

Example Reaction :

this compound + Aryl bromide → Biaryl product.

Conditions : Pd(OAc)₂ (5 mol%), SPhos ligand, K₃PO₄, toluene, 90°C, 60 min.

Key Data:

-

Role of Boronic Acid : Reduces CuSO₄ to Cu(I), enabling catalysis.

-

Substrate Compatibility : Works with alkyl acetylenes and azides (Table 3 in ).

-

Conditions : CuSO₄ (10 mol%), phenylboronic acid (20 mol%), H₂O/iPrOH, microwave irradiation (125°C, 10–15 min).

Proposed Reaction :

this compound + Alkyne + Azide → 1,4-Disubstituted triazole.

Key Findings from :

-

pH Sensitivity : Electron-withdrawing groups (e.g., nitro, carboxyl) lower boronate pKa, enabling binding under mild conditions.

-

Modified Silica Phases : 4-Carboxyphenylboronic acid (pKa ~8.0) shows efficient cis-diol binding at physiological pH.

Implications for this compound :

-

The bulky pivalamide group may sterically hinder diol binding but could stabilize boronate esters via hydrophobic interactions.

Synthetic Routes to this compound

While not explicitly detailed in the sources, plausible synthetic pathways include:

Pathway 1:

-

Acylation of 4-Aminophenylboronic Acid :

Pathway 2:

-

Transmetallation of Aryl Stannanes/Silanes :

Atropselectivity in Biaryl Formation

In , ortho-substituted phenylboronic acids exhibited atropselectivity due to metal-chelation effects. For this compound:

Key Considerations:

-

Para-Substituent Effects : The pivalamide group lacks chelating ability, favoring thermodynamic products (cf. , Table 4).

-

Steric Hindrance : Bulky tert-butyl group may slow coupling kinetics but enhance product stability.

Example :

Coupling with 3,4,5-tribromo-2,6-dimethylpyridine yields atropisomeric biaryls, with selectivity influenced by steric bulk.

Thermal Stability and Rotational Barriers

Atropisomers derived from this compound may exhibit high rotational barriers due to steric bulk:

Data from :

-

ΔG‡ Values : Ranged from 21.7–23.4 kcal/mol for ortho-methoxy derivatives (Table 3).

-

Thermal Epimerization : Heating in xylene (140°C, 8 h) induced isomerization ( , Section 2.2).

Chiral Discrimination via NMR

Racemic atropisomers of 4-pivalamidophenylbiaryls can be analyzed using chiral solvating agents (e.g., (+)-(R)-tert-butyl(phenyl)phosphinothioic acid), as demonstrated in .

科学研究应用

Pharmaceutical Applications

Drug Development

4-Pivalamidophenylboronic acid is crucial in synthesizing boronic acid derivatives that are pivotal in developing targeted cancer therapies. Its ability to form stable complexes with diols makes it suitable for drug delivery systems aimed at enhancing the accumulation of drugs in tumor tissues. For instance, studies have shown that nanoparticles decorated with phenylboronic acid can significantly increase drug retention in tumors, improving therapeutic outcomes .

Case Study: Tumor Targeting

A study demonstrated that phenylboronic acid-decorated chitosan nanoparticles led to a 30% increase in doxorubicin accumulation within tumors compared to non-decorated counterparts. This enhancement was attributed to the interaction between the phenylboronic acid groups and sialic acid residues overexpressed on cancer cells .

Chemical Synthesis

Building Block in Organic Synthesis

The compound serves as a versatile building block in organic synthesis, particularly in cross-coupling reactions such as the Suzuki coupling. This reaction is essential for forming complex organic molecules, including pharmaceuticals and agrochemicals. The ability of this compound to react with various electrophiles allows for the development of diverse chemical entities .

Bioconjugation

Enhancing Drug Functionality

In bioconjugation processes, this compound facilitates the attachment of biomolecules to surfaces or other molecules, enhancing the functionality of drugs and diagnostics. This property is particularly useful in creating targeted therapies and improving the specificity of drug delivery systems .

Sensor Technology

Glucose Sensors

The compound has been utilized in developing sensors for glucose detection, which is vital for monitoring diabetes. The incorporation of this compound into sensor designs allows for selective binding with glucose molecules, enabling real-time monitoring of blood sugar levels .

Material Science

Advanced Materials Development

In material science, this compound contributes to creating advanced materials with tailored properties such as improved thermal stability and mechanical strength. These materials find applications in electronics and construction industries .

Data Table: Summary of Applications

作用机制

The mechanism of action of 4-Pivalamidophenylboronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various biochemical assays and drug development processes. The boronic acid moiety interacts with molecular targets such as enzymes, modulating their activity and leading to potential therapeutic effects .

相似化合物的比较

Similar Compounds

- Phenylboronic acid

- 4-Aminophenylboronic acid

- 4-Methylphenylboronic acid

Uniqueness

4-Pivalamidophenylboronic acid is unique due to the presence of the pivalamide group, which imparts distinct steric and electronic properties. This makes it particularly useful in specific synthetic applications where other boronic acids may not be as effective .

生物活性

4-Pivalamidophenylboronic acid (4-PABA) is a derivative of phenylboronic acid, which has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of 4-PABA, highlighting its mechanisms of action, effectiveness against various pathogens, and potential therapeutic applications.

Chemical Structure and Properties

4-PABA is characterized by the presence of a pivalamide group attached to a phenylboronic acid structure. This modification is significant as it influences the compound's solubility, stability, and interaction with biological targets.

Antimicrobial Activity

Recent studies have demonstrated that phenylboronic acid derivatives, including 4-PABA, exhibit notable antimicrobial properties. These compounds are particularly effective against beta-lactamase-producing bacteria, which are a major concern in antibiotic resistance.

The mechanism by which 4-PABA exerts its antimicrobial effects involves the inhibition of serine beta-lactamases (SBLs), enzymes that confer resistance to beta-lactam antibiotics. In vitro studies have shown that 4-PABA can restore the efficacy of beta-lactam antibiotics like meropenem against resistant strains of Klebsiella pneumoniae and Pseudomonas aeruginosa . The compound's ability to inhibit SBLs is attributed to its structural affinity for the active sites of these enzymes.

Case Studies

- Inhibition of KPC-2 and GES-5 : A study reported that derivatives similar to 4-PABA were effective inhibitors of class A carbapenemases such as KPC-2 and GES-5. The fractional inhibitory concentration index (FICI) indicated strong synergistic effects when combined with meropenem against resistant clinical isolates .

- Antibacterial Efficacy : Another investigation demonstrated that phenylboronic acid derivatives could significantly reduce bacterial load in infected models. Specifically, compounds tested showed minimum inhibitory concentrations (MICs) below clinically relevant thresholds against resistant strains .

Anticancer Activity

In addition to its antimicrobial properties, 4-PABA has been studied for its anticancer potential. Research indicates that some phenylboronic acid derivatives can induce apoptosis in cancer cells while sparing normal tissues.

The anticancer activity is believed to result from the compound's ability to interfere with cellular signaling pathways involved in cell proliferation and survival. For instance, studies have shown that certain derivatives can upregulate tumor suppressor genes like p53 and p21, leading to reduced tumor growth rates in xenograft models .

Case Studies

- Triple-Negative Breast Cancer (TNBC) : In vivo studies involving TNBC cell lines demonstrated that treatment with nitrogen mustard prodrugs derived from phenylboronic acids resulted in over 90% inhibition of tumor growth without significant toxicity to normal tissues .

- Cell Line Sensitivity : The MDA-MB-468 cell line exhibited heightened sensitivity to these compounds, suggesting a potential application in targeted cancer therapies .

Summary of Biological Activities

| Activity Type | Target Pathogen/Cancer Type | Mechanism of Action | Key Findings |

|---|---|---|---|

| Antimicrobial | Klebsiella pneumoniae | Inhibition of beta-lactamases | Restores susceptibility to meropenem |

| Pseudomonas aeruginosa | Synergistic effects with beta-lactam antibiotics | ||

| Anticancer | Triple-Negative Breast Cancer | Induction of apoptosis via gene regulation | Over 90% tumor growth inhibition in vivo |

| Selective toxicity towards cancer cells |

属性

IUPAC Name |

[4-(2,2-dimethylpropanoylamino)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16BNO3/c1-11(2,3)10(14)13-9-6-4-8(5-7-9)12(15)16/h4-7,15-16H,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORNCMGDXLWQRHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)NC(=O)C(C)(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20624782 | |

| Record name | [4-(2,2-Dimethylpropanamido)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20624782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

182344-22-5 | |

| Record name | B-[4-[(2,2-Dimethyl-1-oxopropyl)amino]phenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=182344-22-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [4-(2,2-Dimethylpropanamido)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20624782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。